Cas no 179322-60-2 (2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid)

2-(tert-Butoxycarbonylamino)pyrimidine-5-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pyrimidine-based compounds. Its Boc-protected amino group ensures stability under a range of reaction conditions, while the carboxylic acid moiety allows for further functionalization through coupling or derivatization. This compound is commonly employed in pharmaceutical and agrochemical research, where pyrimidine scaffolds are of significant interest. The tert-butoxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, offering flexibility in multi-step syntheses. High purity and well-defined reactivity make it a reliable building block for the development of heterocyclic target molecules.
2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid structure
179322-60-2 structure
Product Name:2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid
CAS No:179322-60-2
MF:C10H13N3O4
MW:239.227922201157
CID:5874588
PubChem ID:21471626
Update Time:2025-08-05

2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid
    • 5-Pyrimidinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 2-{[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid
    • 2-[(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylic acid
    • FT-0755558
    • EN300-1878026
    • 2-tert-butoxycarbonylamino-pyrimidine-5-carboxylic acid
    • 2-((tert-Butoxycarbonyl)amino)pyrimidine-5-carboxylic acid
    • 179322-60-2
    • GCLLRSFONGULDU-UHFFFAOYSA-N
    • SCHEMBL2258337
    • 2-tert-butoxycarbonylaminopyrimidine-5-carboxylic acid
    • 2-tert-butoxycarbonylamino-5-pyrimidinecarboxylic acid
    • Inchi: 1S/C10H13N3O4/c1-10(2,3)17-9(16)13-8-11-4-6(5-12-8)7(14)15/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16)
    • InChI Key: GCLLRSFONGULDU-UHFFFAOYSA-N
    • SMILES: C1(NC(OC(C)(C)C)=O)=NC=C(C(O)=O)C=N1

Computed Properties

  • Exact Mass: 239.09060590g/mol
  • Monoisotopic Mass: 239.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.348±0.06 g/cm3(Predicted)
  • pka: 2.87±0.10(Predicted)

2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid Pricemore >>

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2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid Related Literature

Additional information on 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid

Introduction to 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid (CAS No. 179322-60-2) and Its Applications in Modern Chemical Biology

2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid, identified by the chemical compound code CAS No. 179322-60-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyrimidine core structure modified with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid moiety at the 5-position, serves as a versatile intermediate in the synthesis of various biologically active molecules. The unique functionalization of this compound makes it particularly valuable in the development of novel therapeutic agents, particularly those targeting complex biological pathways.

The pyrimidine scaffold is a fundamental building block in medicinal chemistry, given its structural similarity to nucleic acid bases such as cytosine, thymine, and uracil. This inherent resemblance allows pyrimidine derivatives to interact with biological macromolecules like enzymes and receptors with high specificity. The introduction of the Boc-protected amino group at the 5-position of the pyrimidine ring enhances the compound's utility as a synthetic precursor. The Boc group provides stability under basic conditions while protecting the amine functionality from unwanted side reactions, making it an ideal candidate for multi-step synthetic routes.

Recent advancements in drug discovery have highlighted the importance of 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid in the development of targeted therapies. For instance, researchers have leveraged this compound to design inhibitors of enzymes involved in cancer metabolism. Pyrimidine-based inhibitors have shown promise in disrupting metabolic pathways that are often overactive in tumor cells, such as glycolysis and the pentose phosphate pathway. The carboxylic acid group at the 5-position can be further functionalized to introduce additional pharmacophores, enabling fine-tuning of binding affinity and selectivity.

In addition to its role in anticancer drug development, 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid has been explored in the synthesis of compounds targeting infectious diseases. Pyrimidine derivatives are known for their antimicrobial properties, and modifications to this core structure can lead to novel agents effective against resistant strains of bacteria and viruses. The Boc protection allows for selective deprotection steps, enabling the introduction of diverse substituents that enhance bioactivity while minimizing off-target effects.

The compound's versatility extends to its use as a chiral building block in asymmetric synthesis. By incorporating chiral auxiliaries or catalysts during its synthesis, researchers can produce enantiomerically pure forms of 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid, which is crucial for many pharmaceutical applications where enantiomeric purity significantly impacts efficacy and safety. This aspect is particularly relevant in modern drug development, where stereochemistry plays a critical role in determining pharmacokinetic profiles.

From a synthetic chemistry perspective, CAS No. 179322-60-2 exemplifies the importance of functional group interconversion in streamlining drug discovery processes. The Boc-protected amine can be converted into other amine derivatives such as carbamates or ureas through selective deprotection or coupling reactions. Similarly, the carboxylic acid group can be esterified or amidated to introduce solubility enhancements or improve metabolic stability. These transformations make 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid a valuable intermediate for constructing complex molecular architectures.

The integration of computational methods into drug design has further enhanced the utility of this compound. Molecular modeling studies have demonstrated how modifications to the pyrimidine ring can influence binding interactions with target proteins. By leveraging virtual screening techniques, researchers can predict optimal substituents for enhancing potency and selectivity before conducting experimental syntheses. This approach accelerates the drug discovery pipeline while reducing costs associated with trial-and-error experimentation.

In conclusion, 2-(tert-butoxycarbonylamino)pyrimidine-5-carboxylic acid (CAS No. 179322-60-2) represents a critical component in modern chemical biology and pharmaceutical research. Its unique structural features and synthetic flexibility make it indispensable for developing innovative therapeutic strategies across various disease areas. As research continues to uncover new applications for pyrimidine derivatives, compounds like this will remain at the forefront of medicinal chemistry innovation.

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